1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride
Description
1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups
Properties
IUPAC Name |
1-[2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-13-11-18(12-14(2)21-13)9-6-10-20-17-8-5-4-7-16(17)15(3)19;/h4-5,7-8,13-14H,6,9-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOPVDJEWSHRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the condensation of formaldehyde, a secondary amine (such as 2,6-dimethylmorpholine), and a ketone or aldehyde . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to achieve the desired compound quality.
Chemical Reactions Analysis
1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride has several scientific research applications:
Biology: The compound’s derivatives have shown potential as inhibitors of various biological pathways, making them useful in studying enzyme functions and cellular processes.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride involves its interaction with specific molecular targets. The morpholine ring and its substituents can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]phenyl]ethanone;hydrochloride can be compared with other similar compounds, such as:
- 1-(2-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)methanamine
- 1-{2-[3-(2,6-Dimethyl-4-morpholinyl)propoxy]phenyl}ethanone
- 1-{3-[3-(2,6-Dimethyl-4-morpholinyl)propoxy]phenyl}ethanone
These compounds share structural similarities but may differ in their reactivity, stability, and biological activity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
